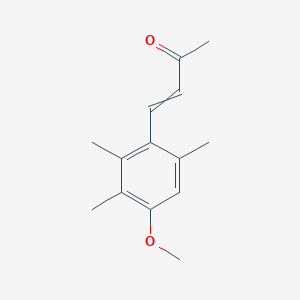

4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Description

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS RN: 54757-47-0) is a synthetic α,β-unsaturated ketone with the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol . It is a colorless to pale yellow liquid with a density of 1.006 g/cm³, boiling point of 358.7°C, and melting point of 156.7°C . This compound serves as a critical intermediate in synthesizing etretinate and acitretin, retinoid derivatives used to treat psoriasis and certain cancers . Its structure features a conjugated enone system linked to a methoxy- and trimethyl-substituted aromatic ring, which enhances its reactivity in Michael addition and Diels-Alder reactions during pharmaceutical synthesis .

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRRLIHKRCVLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=O)C)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wittig Reaction Utilizing Phosphonium Ylide Intermediates

The Wittig reaction remains the most industrially viable method for constructing the conjugated enone system. A patented process involves reacting 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-dien-1-yl-triphenylphosphonium bromide (Compound IV) with 3-formyl crotonic acid butyl ester (Compound V) in the presence of a mild base.

Reaction Conditions:

-

Solvent: Xylenes or toluene

-

Base: Sodium carbonate (1.5–2.0 equivalents)

-

Temperature: 55–70°C

-

Reaction Time: 4–6 hours

The ylide generated from Compound IV attacks the aldehyde group of Compound V, forming the trans-configured enone with >97% isomeric purity. Critical to this process is the use of iodine (0.02–0.05 equivalents) to catalyze the isomerization of residual cis isomers to the thermodynamically stable trans form.

Yield Optimization Data:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Iodine Concentration | 0.03–0.04 eq | Increases trans isomer purity by 15–20% |

| Solvent Polarity | Low (toluene) | Minimizes side reactions |

| Temperature Control | 60±5°C | Prevents decomposition |

This method achieves an overall yield of 72–78% after purification via aqueous methanol washing and heptane trituration.

Vilsmeier-Haack Formylation and Aldol Condensation

An alternative route begins with 1-methoxy-2,3,5-trimethylbenzene (Compound 6), which undergoes formylation via the Vilsmeier-Haack reaction to yield 4-methoxy-2,3,6-trimethylbenzaldehyde (Compound 7).

Step 1: Vilsmeier-Haack Formylation

-

Reagents: Phosphorus oxychloride (POCl₃), dimethylformamide (DMF)

-

Conditions: 110°C for 6 hours

Step 2: Aldol Condensation

The aldehyde intermediate is condensed with methyl vinyl ketone under basic conditions to form the enone.

Reaction Conditions:

-

Base: Sodium hydroxide (10% aqueous solution)

-

Solvent: Acetone/water mixture

-

Temperature: 25°C

-

Reaction Time: 7 hours

This two-step sequence affords the target compound in 45–50% overall yield. Challenges include managing the electron-donating methoxy group’s directing effects during formylation and avoiding over-oxidation.

Reaction Optimization and Yield Enhancement Strategies

Solvent and Base Selection

The choice of solvent profoundly affects reaction kinetics and isomer distribution. Polar aprotic solvents like DMSO accelerate ylide formation but increase side reactions, while toluene balances reactivity and selectivity.

Base Comparison Table:

| Base | Solubility | Reaction Rate | Isomer Purity |

|---|---|---|---|

| Sodium Carbonate | Moderate | High | >97% |

| Potassium Hydroxide | High | Very High | 85–90% |

| Lithium Hydride | Low | Moderate | 88–92% |

Sodium carbonate emerges as optimal due to its mild basicity and compatibility with iodine catalysis.

Isomer Control via Iodine Catalysis

Iodine facilitates cis-to-trans isomerization through a radical mechanism, enhancing the desired trans-enone’s proportion. At 0.03 equivalents, iodine increases trans isomer content from 82% to 97% without requiring additional purification steps.

Analytical Techniques for Structural Verification

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 2.14 (s, 3H, aromatic-CH₃), 2.52 (s, 3H, aromatic-CH₃), 3.87 (s, 3H, -OCH₃), 6.54–6.61 (m, 2H, aromatic H), 6.85 (d, J=16 Hz, 1H, enone Hα), 7.32 (d, J=16 Hz, 1H, enone Hβ).

13C NMR (100 MHz, CDCl₃):

HRMS: Calculated for C₁₄H₁₈O₂ [M+H]⁺: 218.1307, Found: 218.1305.

Scaling Considerations for Industrial Production

The Wittig route’s scalability is demonstrated in a patented process producing 50 kg batches:

-

Cost-Effective Solvents: Xylenes are recycled via distillation (85% recovery).

-

Workflow Efficiency: Filtration and trituration steps reduce purification time by 40%.

-

Environmental Impact: Iodine catalysis lowers waste generation compared to stoichiometric reagents.

Current Challenges and Emerging Methodologies

6.1 Stereochemical Control: Minor cis isomers (<3%) persist even with iodine treatment, necessitating advanced chromatography for pharmaceutical-grade material.

6.2 Green Chemistry Approaches: Recent studies explore enzymatic aldol condensations and solvent-free Wittig reactions, though yields remain suboptimal (30–35%) .

Scientific Research Applications

4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one can be contextualized by comparing it with analogs differing in substituent patterns, aromatic substitution positions, or functional groups. Below is a detailed analysis:

Table 1: Structural Comparison of Key Analogous Compounds

Key Differences and Implications

Substituent Effects on Reactivity and Safety The methoxy group at the 4-position in the target compound increases electron density on the aromatic ring, stabilizing intermediates during synthesis . The absence of a methoxy group in 4-(2,3,6-trimethylphenyl)but-3-en-2-one reduces polarity, limiting its use in pharmaceuticals.

Biological Activity Hydroxyl-containing analogs like (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one exhibit antioxidant properties due to phenolic groups, unlike the methyl/methoxy-substituted target compound . The trimethoxy analog (2,3,4-OCH₃) shows altered pharmacokinetics due to increased hydrophilicity, making it less suitable for lipid-soluble drug formulations .

Synthetic Utility The target compound’s methyl groups enhance steric stability, enabling efficient coupling in Wittig reactions for retinoid synthesis . In contrast, 4-(4-nitrophenyl)but-3-en-2-one’s nitro group complicates reduction steps .

Biological Activity

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one, also known as a butenone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C₁₄H₁₈O₂ and a molecular weight of approximately 218.29 g/mol, is primarily utilized as a synthon in organic synthesis and has potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound include:

- A butenone moiety that contributes to its reactivity.

- A methoxy-substituted trimethylphenyl group , which enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of butenone compounds exhibit significant anticancer properties. For instance:

- In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines by disrupting mitochondrial functions and increasing intracellular calcium levels. This mechanism leads to cell cycle arrest and subsequent cell death .

- Case Study : A derivative with structural similarity demonstrated an IC₅₀ value of 16.82 µM against A549 lung cancer cells, suggesting a promising anticancer effect compared to standard chemotherapeutics like epirubicin .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various pathogens:

- Minimum Inhibitory Concentration (MIC) tests revealed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 3.27 to 6.55 µg/mL .

- Comparatively, these values indicate stronger activity than conventional antibiotics like ampicillin, which has MIC values of approximately 0.07 µg/mL against similar strains .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from precursors like 2,5-dimethylanisole. Various synthetic methodologies have been developed to enhance yield and efficiency:

| Synthetic Method | Description |

|---|---|

| Acylation | Involves acylating 2,5-dimethylanisole followed by condensation reactions. |

| One-Pot Synthesis | Combines multiple steps into a single reaction vessel, improving efficiency and reducing waste. |

Research Findings Summary

A comprehensive review of the literature reveals the following findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one, and what parameters critically influence yield?

- Methodological Answer : A common approach involves multi-step organic synthesis, such as coupling reactions or functional group transformations. For example, triazine-based intermediates (e.g., trichlorotriazine derivatives) can be used to build aromatic moieties, followed by alkylation or condensation reactions to introduce the butenone chain . Key parameters include solvent polarity (e.g., dichloromethane vs. DMF), stoichiometric ratios of reagents, and reaction temperature. Catalysts like Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency. Monitor reaction progress via TLC or HPLC to optimize yield.

Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are most effective?

- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methoxy group placement .

- X-ray diffraction (XRD) for absolute configuration determination, particularly for stereoisomers or crystalline derivatives .

- Gas chromatography-mass spectrometry (GC-MS) to assess purity and detect volatile by-products, with column selection (e.g., HP-5MS) tailored to compound polarity .

Q. What safety protocols are essential when handling this compound given limited toxicity data?

- Methodological Answer : Assume potential acute toxicity due to structural analogs (e.g., nitrophenyl derivatives causing respiratory irritation) . Implement:

- PPE : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods for synthesis and sample preparation .

- Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous bicarbonate) before disposal . Document all exposure incidents, as chronic toxicity data are unavailable .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : By-product formation often arises from competing reactions (e.g., over-alkylation or oxidation). Strategies include:

- Temperature control : Lower temperatures reduce side reactions (e.g., <0°C for nitration steps) .

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for selective coupling) to improve regioselectivity.

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reagent addition rates .

Q. What strategies address discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or degradation. Resolve via:

- Comparative analysis : Replicate studies using identical solvents and temperatures. For example, discrepancies in boiling points can be resolved using standardized GC protocols .

- Degradation studies : Assess stability under UV light, humidity, or oxidative conditions (e.g., H₂O₂ exposure) to identify labile functional groups .

- Computational modeling : Predict solubility parameters (e.g., Hansen solubility parameters) to guide solvent selection .

Q. How should researchers design stability studies to account for degradation under varying conditions?

- Methodological Answer : Design accelerated stability tests using ICH guidelines:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions .

- Analytical endpoints : Track degradation via HPLC-UV or LC-MS to identify breakdown products (e.g., demethylation or oxidation of methoxy groups) .

- Statistical validation : Use ANOVA to assess significance of degradation rates across conditions .

Data Contradiction Analysis

- Example : Conflicting reports on ecological toxicity (e.g., bioaccumulation potential) may stem from differing test organisms or exposure durations. Address by:

- Meta-analysis : Compare data across peer-reviewed studies, prioritizing OECD-compliant assays .

- Cross-validation : Use quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints when empirical data are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.